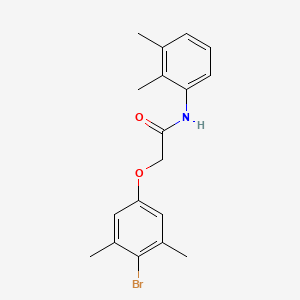![molecular formula C16H12BrClN2O4S B3703552 4-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid](/img/structure/B3703552.png)
4-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid
描述
The compound “4-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid” is a complex organic molecule that contains several functional groups, including a carboxylic acid group (-COOH), an amide group (-CONH2), a thioamide group (-CSNH2), and a methoxy group (-OCH3). It also contains bromine and chlorine atoms, which are halogens .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivatives. For example, 3-bromo-4-methoxybenzoic acid could be a potential starting material. The exact synthesis route would depend on the specific reactions used to introduce the various functional groups and could involve techniques such as nucleophilic substitution, acylation, and others .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various functional groups and halogen atoms would likely result in a complex three-dimensional structure. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants used. The presence of the carboxylic acid, amide, and thioamide groups could make it reactive towards bases, while the halogen atoms could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and halogen atoms could affect its solubility, melting point, boiling point, and other properties .作用机制
Without specific context, it’s difficult to determine the mechanism of action for this compound. If it’s intended for use as a drug, the mechanism of action would depend on the specific biological target. If it’s used in a chemical reaction, the mechanism would depend on the nature of the reaction .
安全和危害
未来方向
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve studying its pharmacological effects, optimizing its structure for better activity, and conducting clinical trials. If it’s used in chemical synthesis, future research could involve developing more efficient synthesis methods or finding new applications for the compound .
属性
IUPAC Name |
4-[(3-bromo-4-methoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O4S/c1-24-13-5-2-8(6-11(13)17)14(21)20-16(25)19-9-3-4-10(15(22)23)12(18)7-9/h2-7H,1H3,(H,22,23)(H2,19,20,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASBQGUBQIYBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C(=O)O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


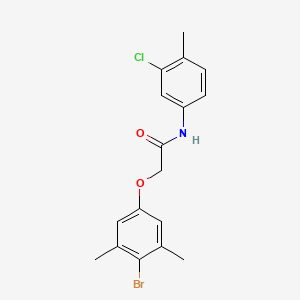
![2-chloro-4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3703490.png)
![N-benzyl-4-{[(4-ethylphenyl)sulfonyl]amino}benzamide](/img/structure/B3703497.png)
![2-Chloro-4-({[(3-methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3703513.png)
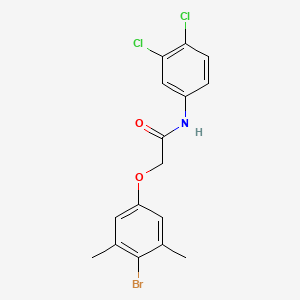
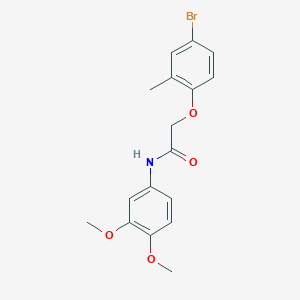
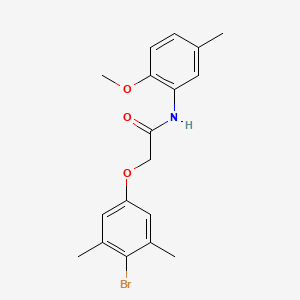
![5-({[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3703534.png)

![2-{[4-allyl-5-(3-hydroxy-2-naphthyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3703538.png)
![3-[({[(4-bromophenoxy)acetyl]amino}carbonothioyl)amino]-4-methoxybenzoic acid](/img/structure/B3703547.png)
![N-(2-ethoxyphenyl)-2-[(2-morpholin-4-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3703550.png)
![5-[(4-bromo-3,5-dimethylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B3703556.png)
